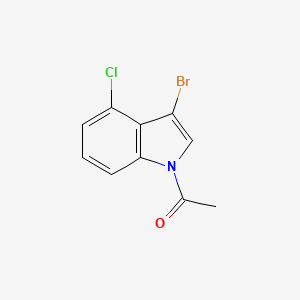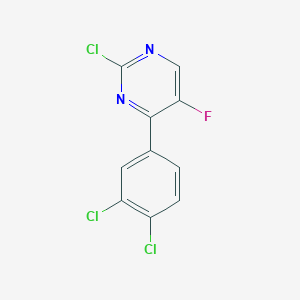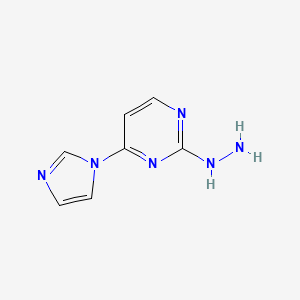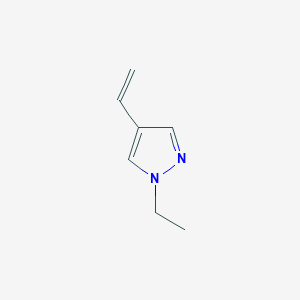![molecular formula C11H11F3O3 B1450518 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid CAS No. 1373921-13-1](/img/structure/B1450518.png)
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid
Vue d'ensemble
Description
“3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1373921-10-8 . It has a molecular weight of 248.2 . The IUPAC name of this compound is 2-Methyl-2-[3-(trifluoromethyl)phenoxy]-propanoic acid .
Molecular Structure Analysis
The molecular structure of “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” and similar compounds has been studied using single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .
Physical And Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent, with the ortho isomer being the least acidic . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of agrochemical and pharmaceutical industries .
Summary of the Application
Trifluoromethoxypyridine (TFMP) and its derivatives, which may include “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Electrochromic Devices
Specific Scientific Field
This application falls under the field of materials science, specifically in the development of electrochromic devices .
Summary of the Application
4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically and their electrochromic behaviors were characterized .
Methods of Application or Experimental Procedures
These polymers were synthesized electrochemically . The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS .
Results or Outcomes
The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
3. Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application falls under the field of organic synthesis .
Summary of the Application
Pinacol boronic esters, which may include “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid”, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Anesthetics
Specific Scientific Field
This application falls under the field of pharmaceutical chemistry .
Summary of the Application
Trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Many anesthetics currently used are powerful positive allosteric modulators of GABA A .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The trifluoromethyl group (−CF 3) confers increased stability and lipophilicity in addition to its high electronegativity .
5. Suzuki–Miyaura Coupling
Specific Scientific Field
This application falls under the field of organic synthesis .
Summary of the Application
Organoboron compounds, which may include “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid”, are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura coupling .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .
6. Fluorinated Organic Chemicals
Specific Scientific Field
This application falls under the field of agrochemical, pharmaceutical, and functional materials fields .
Summary of the Application
Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Orientations Futures
While specific future directions for “3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid” are not available, similar compounds have been studied for their potential applications. For instance, genomewide association studies have identified an association between TRPM8 and reduced risk of migraine . This suggests that compounds that can modulate TRPM8 channel function could be beneficial for the management of neuropathic pain, especially migraines .
Propriétés
IUPAC Name |
3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAXHKIMRSNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



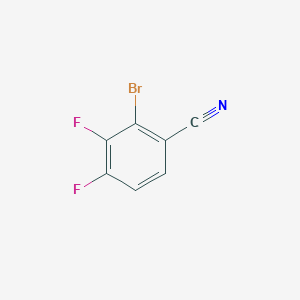
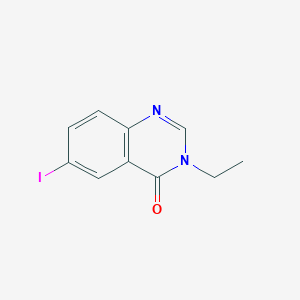

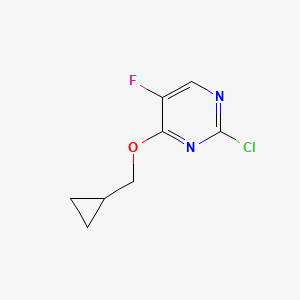
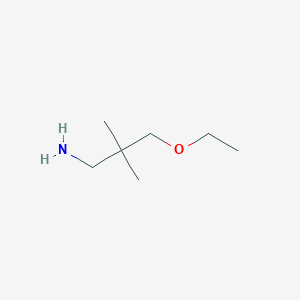
![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
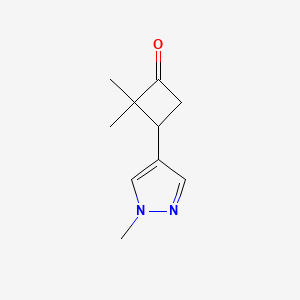

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)
